trans-2,3-Dimethyloxirane
Overview
Description
trans-2,3-Dimethyloxirane: is an organic compound with the molecular formula C₄H₈O . It is a type of oxirane, which is a three-membered cyclic ether. The compound is characterized by the presence of two methyl groups attached to the second and third carbon atoms in a trans configuration. .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epoxidation of trans-2-Butene: One common method for preparing trans-2,3-Dimethyloxirane involves the epoxidation of trans-2-butene. This reaction typically uses a peracid, such as peracetic acid or m-chloroperbenzoic acid, as the oxidizing agent.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2,3-Dimethyloxirane can undergo oxidation reactions to form various products. For example, it can be oxidized to form diols or other oxygenated compounds.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: this compound can participate in substitution reactions, where the oxirane ring is opened, and new substituents are introduced.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, peracids, and ozone.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Nucleophiles such as water, alcohols, or amines can be used to open the oxirane ring and introduce new substituents.
Major Products Formed:
Diols: Oxidation of this compound can yield diols, such as 2,3-butanediol.
Alcohols: Reduction reactions can produce alcohols, such as 2-butanol.
Substituted Compounds: Substitution reactions can lead to a variety of substituted compounds, depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: trans-2,3-Dimethyloxirane is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biochemical Studies: The compound is used in biochemical studies to investigate the mechanisms of enzyme-catalyzed reactions involving epoxides.
Drug Development: this compound is explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry:
Mechanism of Action
Comparison with Similar Compounds
cis-2,3-Dimethyloxirane: This isomer has the same molecular formula but with the methyl groups in a cis configuration. It exhibits different reactivity and physical properties compared to the trans isomer.
1,2-Epoxybutane: Another oxirane compound with a different substitution pattern. It has different reactivity and applications.
2,3-Epoxybutane: This compound is similar but lacks the methyl groups, leading to different chemical behavior.
Uniqueness:
Properties
IUPAC Name |
(2R,3R)-2,3-dimethyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXKWPLDPFFDJP-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21490-63-1 | |
Record name | trans-2,3-dimethyloxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.355 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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